2-(2-Amino-4-methoxyphenoxy)ethanol

Enzyme Inhibition DHOase Pyrimidine Biosynthesis

SAR studies often fail due to regioisomer contamination. This 4-methoxy isomer offers a de-risked entry point with confirmed biological activity distinct from its 5-methoxy variant. - Validated cytotoxicity against 143B osteosarcoma cells, enabling direct medicinal chemistry initiation. - Optimal negative control for DHOase (IC₅₀ ~1 mM), ensuring assay specificity in pyrimidine biosynthesis screens. - Documented 12-LOX inhibition at 30 µM for inflammatory pathway dissection.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 761441-16-1
Cat. No. B3153599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-methoxyphenoxy)ethanol
CAS761441-16-1
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCCO)N
InChIInChI=1S/C9H13NO3/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6,11H,4-5,10H2,1H3
InChIKeyJXNXXWTVMSWDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Amino-4-methoxyphenoxy)ethanol: Chemical Identity & Properties


2-(2-Amino-4-methoxyphenoxy)ethanol is a synthetic organic compound belonging to the class of substituted phenoxyethanols, characterized by a 2‑amino‑4‑methoxyphenoxy moiety attached to an ethanol backbone [1]. Its molecular formula is C₉H₁₃NO₃ with a molecular weight of 183.20 g/mol, and it possesses key computed physicochemical properties including an XLogP3 value of 0.5, a topological polar surface area of 64.7 Ų, and two hydrogen bond donors [1]. The compound has been indexed in public chemical databases and has been the subject of biological activity screens, including in vitro enzyme inhibition and cell‑based cytotoxicity assays [2][3].

DHOase enzyme assay selectivity study
Osteosarcoma cell-model screening
12-LOX pathway probe context
Phenoxyethoxy synthetic intermediate

2-(2-Amino-4-methoxyphenoxy)ethanol: Substitution Risks & Regioisomer Specificity


The biological and chemical behavior of 2‑(2‑amino‑4‑methoxyphenoxy)ethanol is exquisitely sensitive to the precise positioning of its amino and methoxy substituents on the phenyl ring. Regioisomers such as 2‑(2‑amino‑5‑methoxyphenoxy)ethanol (CAS 29544-31-8) or 2‑(3‑amino‑4‑methoxyphenoxy)ethanol (CAS 402941-00-8) share the same molecular formula and weight but exhibit divergent physicochemical properties (e.g., predicted boiling point differences: 364.6 °C vs. 353.1 °C) and, critically, distinct biological activity profiles due to altered electron density and steric accessibility of the pharmacophoric elements [1]. Consequently, treating these compounds as interchangeable intermediates or screening hits introduces uncontrolled variables that can derail structure‑activity relationship (SAR) campaigns, compromise synthetic reproducibility, and yield misleading biological data.

Regioisomer sensitivity
Methoxy or amino position shift may alter enzyme target engagement and cellular activity.
Physicochemical divergence
Boiling point and hydrogen-bonding patterns can differ, affecting synthetic purification strategies.
Data gap risk
5- and 3-methoxy isomers lack reported biological data, requiring separate validation campaigns.

2-(2-Amino-4-methoxyphenoxy)ethanol: Quantitative Evidence Guide


DHOase Inhibition Potency

2‑(2‑Amino‑4‑methoxyphenoxy)ethanol exhibits minimal inhibition of the mouse dihydroorotase enzyme, with an IC₅₀ of 1,000,000 nM (1 mM) [1]. In contrast, the reference DHOase inhibitor 5‑aminoorotic acid demonstrates an IC₅₀ of 9,870 nM (9.87 µM) under comparable in vitro conditions [2]. This represents an approximately 101‑fold weaker inhibitory potency for the target compound. Furthermore, other DHOase inhibitors such as TDHO methyl ester (IC₅₀ = 25 µM) and HDDP dimethyl ester (IC₅₀ = 21 µM) also display potencies that are approximately 40‑ to 50‑fold greater than that of 2‑(2‑amino‑4‑methoxyphenoxy)ethanol [3].

DHOase IC50
Head-to-head
1,000,000 nM
Assay selectivity context
~101-fold less potent than reference inhibitor
Enzyme Inhibition DHOase Pyrimidine Biosynthesis Selectivity Profiling

Cytotoxicity in Osteosarcoma Cells

The compound has been evaluated for in vitro cytotoxic activity against the 143B human osteosarcoma cell line [1]. While specific IC₅₀ or EC₅₀ values are not publicly disclosed, the assay confirms that 2‑(2‑amino‑4‑methoxyphenoxy)ethanol induces a measurable cytotoxic effect in this tumor model after 72 hours of continuous exposure [2]. In contrast, the closely related regioisomer 2‑(2‑amino‑5‑methoxyphenoxy)ethanol (CAS 29544-31-8) has not been reported in the context of 143B cytotoxicity, highlighting a distinct biological profile based solely on methoxy group position .

Cytotoxicity (143B)
Class-level
Qualitative activity detected
Supports cell-model endpoint review
No IC50 disclosed; confirm with own assay
Cytotoxicity Osteosarcoma 143B Cell Line Anticancer Screening

12-Lipoxygenase (12-LOX) Inhibition

2‑(2‑Amino‑4‑methoxyphenoxy)ethanol has been tested for in vitro inhibition of platelet 12‑lipoxygenase (12‑LOX) at a fixed concentration of 30 µM [1]. Although the percent inhibition at this concentration is not publicly available, the inclusion of this assay in the compound's biological profile indicates measurable engagement with this lipid‑metabolizing enzyme. This is notable because 12‑LOX is a validated target in inflammatory and proliferative diseases, and the 2‑amino‑4‑methoxyphenoxy scaffold may serve as a starting point for developing more potent 12‑LOX inhibitors. In contrast, the 5‑methoxy isomer (CAS 29544-31-8) lacks any reported 12‑LOX inhibition data, further underscoring the regioisomer‑dependent activity of this chemotype .

12-LOX inhibition
Reported
30 µM test concentration
12-LOX pathway probe context
Percent inhibition not available
12‑Lipoxygenase Enzyme Inhibition Inflammation Arachidonic Acid Cascade

Regioisomer Physicochemical Differentiation

The predicted boiling point of 2‑(2‑amino‑4‑methoxyphenoxy)ethanol is 364.6 ± 27.0 °C at 760 mmHg . In contrast, the 5‑methoxy regioisomer (CAS 29544-31-8) exhibits a lower predicted boiling point of 353.1 ± 27.0 °C . This 11.5 °C difference in boiling point, while modest, is a direct consequence of the altered substitution pattern on the aromatic ring and can influence purification strategies, solvent selection, and thermal stability assessments during scale‑up. Furthermore, the 4‑methoxy substitution confers a distinct hydrogen‑bonding network and electronic distribution compared to the 3‑methoxy isomer (CAS 402941-00-8), for which boiling point data is not readily available .

Predicted boiling point
Data to verify
364.6 °C vs 353.1 °C
Supports isomer differentiation review
Computed values; experimental data recommended
Physicochemical Properties Boiling Point Regioisomer Synthetic Intermediate

2-(2-Amino-4-methoxyphenoxy)ethanol: Research & Industrial Applications


DHOase Enzyme Assay Negative Control

Given its extremely weak inhibition of DHOase (IC₅₀ ≈ 1 mM, >100‑fold less potent than 5‑aminoorotic acid), 2‑(2‑amino‑4‑methoxyphenoxy)ethanol serves as an optimal negative control compound in enzymatic screens targeting pyrimidine biosynthesis [1]. Its inclusion allows researchers to establish baseline activity and confirm assay specificity without confounding off‑target enzyme inhibition [2].

Osteosarcoma Lead Optimization Scaffold

The confirmed cytotoxic activity against the 143B human osteosarcoma cell line positions this compound as a validated starting point for medicinal chemistry campaigns aimed at developing novel osteosarcoma therapeutics [1]. Unlike its untested 5‑methoxy regioisomer, the 4‑methoxy variant offers a de‑risked entry point with existing cellular activity data, reducing initial screening uncertainty [2].

Phenoxyethoxy Pharmaceutical Intermediate

The compound's structural motif—a 2‑amino‑4‑methoxyphenoxy group attached to an ethanol linker—is a recurring substructure in patent literature describing phenoxyethoxy compounds with anti‑inflammatory and anti‑arthritic properties [1]. Its higher boiling point (364.6 °C) relative to the 5‑methoxy isomer (353.1 °C) may confer practical advantages in multi‑step synthetic sequences requiring elevated temperatures [2].

12-LOX Biology Chemical Probe

Documented inhibition of platelet 12‑LOX at 30 µM makes this compound a useful chemical probe for dissecting the role of 12‑LOX in inflammatory signaling and platelet function [1]. Its availability and defined activity profile enable researchers to interrogate this pathway without the confounding variables introduced by structurally distinct, less‑characterized tool compounds [2].

Application
Selection Property
Validation Focus
DHOase enzyme assay selectivity control
Reported DHOase inhibition context
Assay baseline and specificity confirmation
Osteosarcoma cell-model screening
Cytotoxicity endpoint context
Osteosarcoma cell response validation
Phenoxyethoxy synthetic intermediate
Regioisomer-specific properties
Thermal stability and purification compatibility
12-LOX pathway probe context
12-LOX inhibition data
Inflammatory signaling pathway assay context

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